molecular formula C16H20F10I2 B12821759 1-Iodo-2-(pentafluoroethyl)cyclohexane (e/z)

1-Iodo-2-(pentafluoroethyl)cyclohexane (e/z)

Cat. No.: B12821759
M. Wt: 656.12 g/mol
InChI Key: SUIUTEAUSYCEET-UHFFFAOYSA-N
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Description

1-Iodo-2-(pentafluoroethyl)cyclohexane (E/Z) is a chemical compound with the molecular formula C8H10F5I It is characterized by the presence of an iodine atom and a pentafluoroethyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-2-(pentafluoroethyl)cyclohexane typically involves the iodination of 2-(pentafluoroethyl)cyclohexane. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the cyclohexane ring. Common reagents used in this process include iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of 1-Iodo-2-(pentafluoroethyl)cyclohexane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2-(pentafluoroethyl)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

1-Iodo-2-(pentafluoroethyl)cyclohexane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a radiolabeling agent in biological studies.

    Medicine: Explored for its potential use in drug development and diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iodo-2-(pentafluoroethyl)cyclohexane involves its interaction with specific molecular targets. The iodine atom and pentafluoroethyl group contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(pentafluoroethyl)cyclohexane
  • 1-Chloro-2-(pentafluoroethyl)cyclohexane
  • 1-Fluoro-2-(pentafluoroethyl)cyclohexane

Uniqueness

1-Iodo-2-(pentafluoroethyl)cyclohexane is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs.

Properties

Molecular Formula

C16H20F10I2

Molecular Weight

656.12 g/mol

IUPAC Name

1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane

InChI

InChI=1S/2C8H10F5I/c2*9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h2*5-6H,1-4H2

InChI Key

SUIUTEAUSYCEET-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(C(F)(F)F)(F)F)I.C1CCC(C(C1)C(C(F)(F)F)(F)F)I

Origin of Product

United States

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